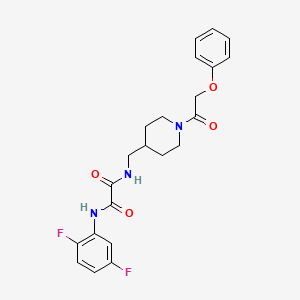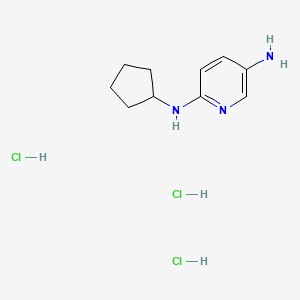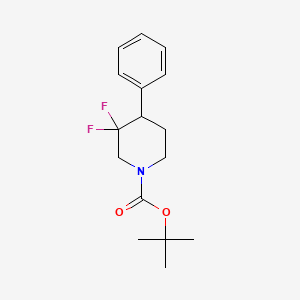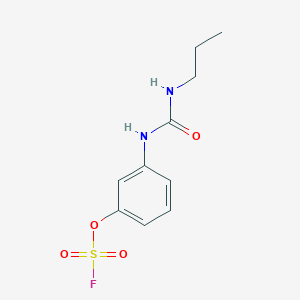
N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, also known as DPP-4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Antagonism
One area of research focuses on the molecular interactions of similar compounds with specific receptors, such as the CB1 cannabinoid receptor. Studies like the one conducted by Shim et al. (2002) delve into the conformational analysis and structure-activity relationships of cannabinoid receptor antagonists, providing insights into the binding interactions and pharmacophore models for these compounds Shim et al., 2002.
Neuropharmacological Effects
Another significant area of interest is the exploration of compounds for their neuropharmacological effects. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating has been investigated, highlighting the potential of certain antagonists in the treatment of eating disorders Piccoli et al., 2012.
HIV Research
The compound NBD-556 and similar derivatives have been studied for their ability to enhance the exposure of HIV-1 primary isolate neutralization epitopes, suggesting a role in the development of HIV treatment strategies Yoshimura et al., 2010.
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has shown promising results against pathogenic bacterial and fungal strains, indicating potential applications in combating infections Mallesha and Mohana, 2014.
Synthesis and Chemical Properties
The synthesis and chemical properties of structurally related compounds also constitute an area of research, with studies focusing on their preparation, characterization, and potential applications in various fields Pimenova et al., 2003.
Mecanismo De Acción
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, vascular endothelial cells, heart, and central nervous system. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, increased vascular permeability, and inflammation.
Mode of Action
The compound acts as a selective antagonist at the histamine H1 receptor . This means it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects. This results in a decrease in the allergic response.
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4/c23-16-6-7-18(24)19(12-16)26-22(30)21(29)25-13-15-8-10-27(11-9-15)20(28)14-31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPJKAQYYADIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)






![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
